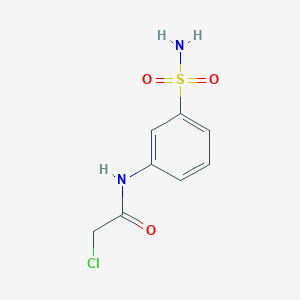

2-cloro-N-(3-sulfamoilfenil)acetamida

Descripción general

Descripción

2-Chloro-N-(3-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Chloro-N-(3-sulfamoylphenyl)acetamide, with the CAS number 135202-69-6, features a sulfonamide functional group, which is known for its biological activity. The presence of the chloro and sulfamoyl groups enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

-

Inhibition of Carbonic Anhydrases (CAs) :

- Mechanism : This compound has been studied for its inhibitory effects on carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers. Inhibitors of CA IX can induce apoptosis in cancer cells and have potential therapeutic applications in oncology.

- Case Study : Research indicates that derivatives of sulfonamides, including 2-chloro-N-(3-sulfamoylphenyl)acetamide, exhibit significant inhibitory activity against CA IX with IC50 values in the nanomolar range. For instance, compounds structurally related to this compound demonstrated selective inhibition and antiproliferative effects against breast cancer cell lines .

-

Antimicrobial Activity :

- The compound has shown promise in antimicrobial applications. Research has indicated that similar sulfonamide derivatives possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

- Data Table :

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 2-Chloro-N-(3-sulfamoylphenyl)acetamide | S. aureus | 80.69% | |

| Similar Derivative | K. pneumoniae | 69.74% |

Biological Studies

-

Cancer Research :

- The compound's role as a potential anticancer agent has been explored through various in vitro studies. It was found that compounds with similar structures could significantly reduce cell viability in cancer cell lines while sparing normal cells.

- Case Study : In studies involving MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines, certain derivatives exhibited selective toxicity towards cancer cells over normal cells .

-

Neuropharmacology :

- The sulfonamide moiety is associated with modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Research Insight : Some studies have indicated that compounds with sulfonamide groups can influence neuronal excitability and synaptic transmission, suggesting potential therapeutic roles in neurodegenerative diseases.

Synthesis and Development

The synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide typically involves straightforward chemical routes that allow for modifications to enhance efficacy or selectivity towards specific biological targets.

Synthetic Route Example

-

Starting Materials :

- 3-Aminobenzenesulfonamide

- Chloroacetyl chloride

-

General Reaction Scheme :

Mecanismo De Acción

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(3-sulfamoylphenyl)acetamide . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(3-sulfamoylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Transport and Distribution

The transport and distribution of 2-chloro-N-(3-sulfamoylphenyl)acetamide within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2-chloro-N-(3-sulfamoylphenyl)acetamide affects its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, influencing its overall activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide typically involves the acylation of 3-aminosulfanilamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(3-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted acetamides or sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonamides.

Reduction: Formation of amines or other reduced derivatives.

Comparación Con Compuestos Similares

- 2-Chloro-N-(4-sulfamoylphenyl)acetamide

- 4-Chloro-N-(3-sulfamoylphenyl)benzamide

- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Comparison: 2-Chloro-N-(3-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable compound for targeted drug design and development .

Actividad Biológica

2-chloro-N-(3-sulfamoylphenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(3-sulfamoylphenyl)acetamide features a chloroacetamide group attached to a sulfonamide moiety. The presence of the sulfonamide group is significant as it is known for its antibacterial properties.

- Molecular Formula : C₈H₉ClN₂O₃S

- Molecular Weight : 232.68 g/mol

The biological activity of 2-chloro-N-(3-sulfamoylphenyl)acetamide is primarily attributed to its ability to inhibit bacterial growth by interfering with folate synthesis. Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and proliferation.

Antibacterial Activity

Research indicates that 2-chloro-N-(3-sulfamoylphenyl)acetamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

These results demonstrate that the compound is particularly effective against Streptococcus pneumoniae, suggesting potential for treating infections caused by this pathogen .

Anticancer Activity

In addition to its antibacterial properties, there have been investigations into the anticancer effects of 2-chloro-N-(3-sulfamoylphenyl)acetamide. Studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 15 µM

- HeLa (cervical cancer) : IC50 = 20 µM

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's efficacy in these models suggests it may serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A clinical study evaluated the effectiveness of 2-chloro-N-(3-sulfamoylphenyl)acetamide in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment Trials : In preclinical trials using animal models, administration of the compound led to a notable decrease in tumor size and improved survival rates compared to untreated groups.

Propiedades

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZWXQMJCRQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407395 | |

| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135202-69-6 | |

| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.